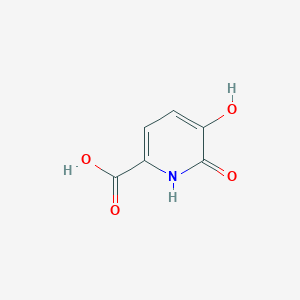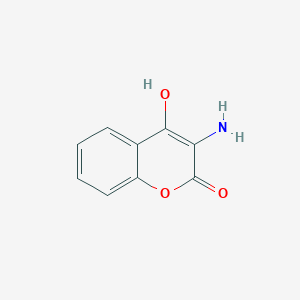![molecular formula C19H25NO3 B1505859 Tert-Butyl-4-oxo-3,4-dihydro-2H-spiro[naphthalen-1,4'-piperidin]-1'-carboxylat CAS No. 948034-21-7](/img/structure/B1505859.png)
Tert-Butyl-4-oxo-3,4-dihydro-2H-spiro[naphthalen-1,4'-piperidin]-1'-carboxylat
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate” is complex, as indicated by its name. The compound contains a spiro[naphthalene-1,4’-piperidine] core, which is a bicyclic system with a piperidine ring fused to a naphthalene ring at one carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]-1’-carboxylate” are not fully known. The compound has a molecular weight of 315.40700. It has a density of 1.158g/cm3 and a boiling point of 456.711ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Ihre strukturelle Komplexität ermöglicht die Herstellung von Verbindungen mit potenziellen antibakteriellen, antifungalen und antiviralen Eigenschaften. Das spirocyclische Grundgerüst ist aufgrund seiner Starrheit und der Vielfalt, die es dem Pharmakophor verleihen kann, besonders wertvoll bei der Entwicklung neuer Pharmazeutika .
Entwicklung therapeutischer Wirkstoffe
Die tert-Butyl-Estergruppe in dieser Verbindung ist eine gängige Schutzgruppe in der medizinischen Chemie. Sie wird bei der Synthese therapeutischer Wirkstoffe verwendet, bei der sie Carbonsäuren während Reaktionssequenzen schützt und später entfernt wird, um den aktiven Wirkstoff freizulegen. Dies ist entscheidend bei der Entwicklung von Prodrugs, bei denen die Estergruppe Löslichkeit und Absorptionscharakteristika beeinflussen kann .
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann diese Verbindung verwendet werden, um neuartige Polymere oder kleine Moleküle zu synthetisieren, die als organische Halbleiter wirken können. Der Naphthalin-Anteil ist ein bekannter Baustein in der organischen Elektronik und trägt zu den Ladungstransporteigenschaften von Materialien bei .
Katalyse
Der Piperidinring in der Struktur der Verbindung kann in der Katalyse eingesetzt werden. Piperidinderivate sind dafür bekannt, als Katalysatoren oder Cokatalysatoren in verschiedenen organischen Reaktionen zu wirken, einschließlich asymmetrischer Synthesen, da sie Elektronen spenden und Übergangszustände stabilisieren können .
Chemische Biologie-Sonden
Diese Verbindung kann modifiziert werden, um chemische Sonden für biologische Systeme zu erstellen. Durch Anbringen von fluoreszierenden Gruppen oder anderen berichtenden Merkmalen können Forscher die Wechselwirkung der Verbindung mit biologischen Zielstrukturen verfolgen, was zum Verständnis von Krankheitsmechanismen und zur Identifizierung neuer Medikamentenziele beiträgt .
Umweltchemie
In der Umweltchemie könnten Derivate dieser Verbindung auf ihre Fähigkeit untersucht werden, an Schadstoffen zu binden oder als Sensoren für schädliche Stoffe zu dienen. Die spirocyclischen und Naphthalin-Komponenten können mit einer Vielzahl von Umweltkontaminanten interagieren, was die Erkennung und Entfernungsprozesse unterstützt .
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 4-oxospiro[2,3-dihydronaphthalene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)23-17(22)20-12-10-19(11-13-20)9-8-16(21)14-6-4-5-7-15(14)19/h4-7H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFZJGSXGFMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)C3=CC=CC=C32)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678297 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948034-21-7 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H,2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)
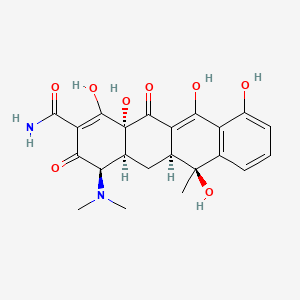
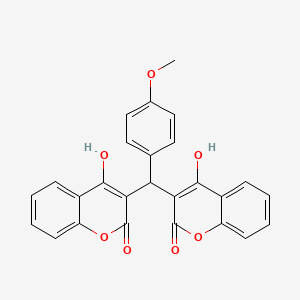
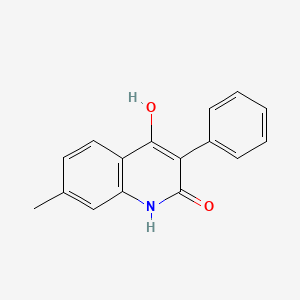
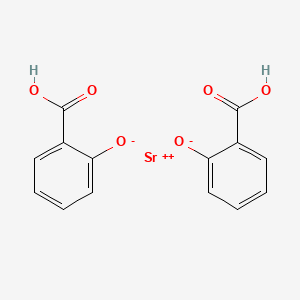
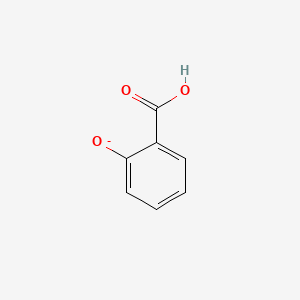
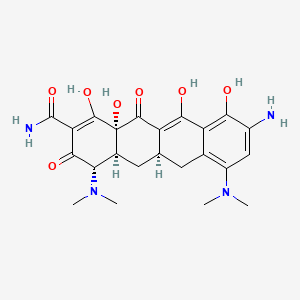
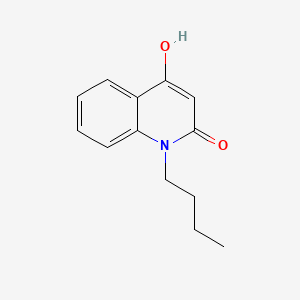
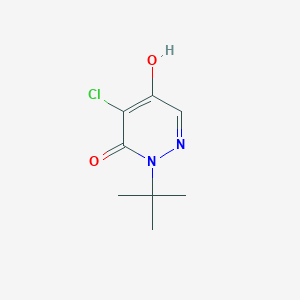
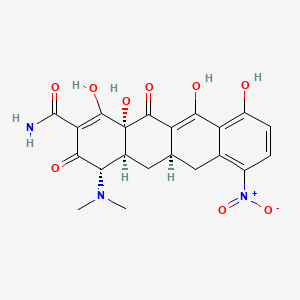
![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)
